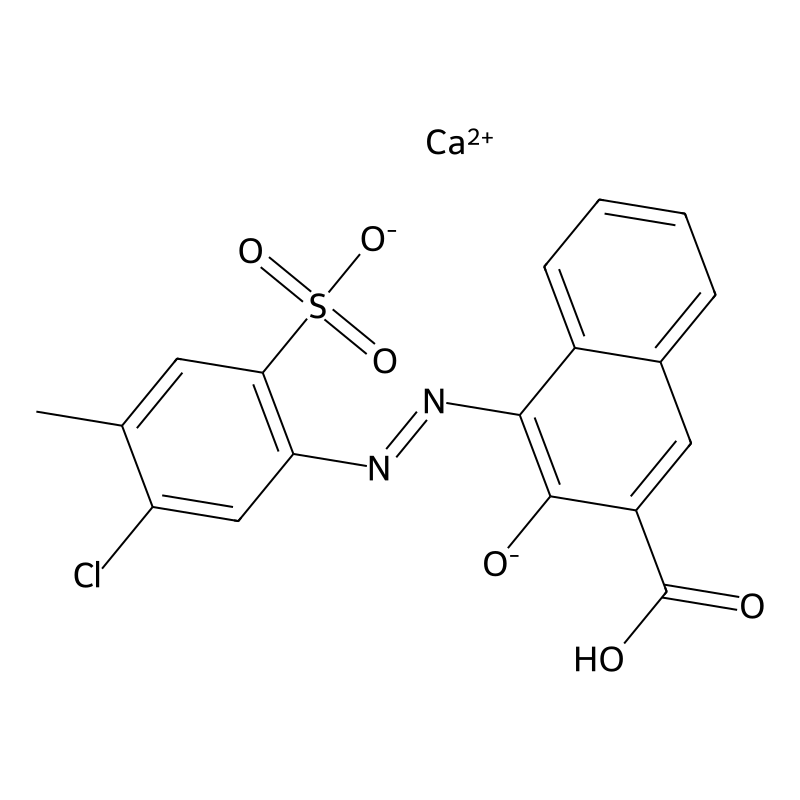

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is a synthetic organic compound recognized for its vibrant red color and stability. It is classified as an azo dye, characterized by the presence of an azo group (-N=N-), which contributes to its chromatic properties. This compound is primarily utilized in various industrial applications, including inks, paints, plastics, and textiles, due to its excellent lightfastness, heat stability, and resistance to solvents.

The molecular formula of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is C18H13CaClN2O6S, with a molecular weight of approximately 460.9 g/mol. Its structural complexity includes a calcium ion coordinated with an azo dye moiety, which enhances its solubility and utility in aqueous environments.

While C.I. Pigment Red 48 is generally considered safe for its intended use, some potential hazards need to be considered:

- Inhalation: Dust from the pigment may irritate the respiratory tract.

- Skin contact: Prolonged or repeated contact may cause skin irritation.

- Ingestion: Ingestion may cause gastrointestinal discomfort.

C.I. Pigment Red 48, calcium salt (1:1), also known by various names including Calcium 4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate [], is a red organic pigment used in a variety of scientific research applications. Here's a breakdown of two areas where it finds use:

Material Science Research

C.I. Pigment Red 48, calcium salt (1:1) is being investigated for its potential use in developing new materials with desired optical properties. For instance, research studies explore its applications in [, ]:

- Coloration of materials: Due to its strong color characteristics, C.I. Pigment Red 48, calcium salt (1:1) is being explored for coloring plastics, textiles, and other materials in scientific research settings.

- Development of sensors: Some research explores the use of C.I. Pigment Red 48, calcium salt (1:1) in developing sensors that can change color upon exposure to specific substances. This property could be useful for various detection applications in scientific research.

- Azo Coupling: This is the fundamental reaction involved in its synthesis.

- Oxidation: The compound can be oxidized under specific conditions, although it remains stable under normal circumstances.

- Electrophilic Substitution: The aromatic rings in the compound can react with electrophiles.

Common Reagents and Conditions- Oxidation: Strong oxidizing agents such as potassium permanganate may be employed.

- Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The primary product from the synthesis process is the calcium salt of the azo compound. Other potential by-products may arise from incomplete reactions or side reactions during synthesis.

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate has been investigated for its biological activity, particularly in staining techniques for microscopy and histology. Its stability and non-toxicity make it suitable for applications in biological research. Additionally, there are ongoing studies exploring its potential use in drug delivery systems due to its favorable physicochemical properties.

The synthesis of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate involves several key steps:

- Diazotization: The process begins with the diazotization of 5-chloro-4-methyl-2-sulfonaniline using sodium nitrite and hydrochloric acid to generate nitrous acid.

- Coupling: The resulting diazonium salt is coupled with 3-hydroxy-2-naphthoic acid under controlled pH conditions to form the azo compound.

- Formation of Calcium Salt: Finally, calcium chloride is added to precipitate the calcium salt of the azo compound.

Industrial production follows similar synthetic routes but on a larger scale, ensuring consistent quality and yield through precise control of reaction conditions.

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate finds extensive applications across various fields:

- Chemistry: Used as a standard pigment in analytical techniques such as chromatography and spectroscopy.

- Biology: Employed in staining techniques for microscopy and histology.

- Medicine: Investigated for potential applications in drug delivery systems due to its stability.

- Industry: Widely used in inks, paints, plastics, and textiles for its vibrant color and durability.

Research into interaction studies regarding Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate focuses on its stability and compatibility with various solvents and substrates. Its low toxicity profile makes it a candidate for further exploration in biocompatible applications. Studies have indicated that this compound does not significantly absorb into mammalian tissues, suggesting limited bioaccumulation potential .

Several compounds share structural similarities or functional properties with Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-4-methyl-o-anisidine | Azo group present | Lacks calcium coordination; used mainly as an intermediate in dye synthesis |

| Acid Red 114 | Similar azo structure | More common in textile applications; less heat stability compared to Calcium compound |

| Direct Red 28 | Azo dye with similar chromatic properties | Generally less stable than Calcium compound; used primarily in food coloring |

The uniqueness of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate lies in its combination of vibrant color, stability under various environmental conditions, and dual application in both industrial and biological contexts.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1075 of 1076 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website.

Other CAS

General Manufacturing Information

All other chemical product and preparation manufacturing

Construction

Custom compounding of purchased resin

Paint and coating manufacturing

Plastics product manufacturing

Printing ink manufacturing

Synthetic dye and pigment manufacturing

Wholesale and retail trade

2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1): ACTIVE